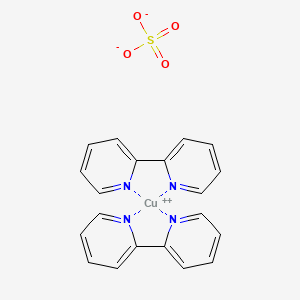
Bis(2,2'-bipyridine)coppersulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2’-bipyridine)coppersulfate is a coordination compound consisting of copper(II) ions coordinated with two 2,2’-bipyridine ligands and sulfate anions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridine)coppersulfate typically involves the reaction of copper(II) sulfate with 2,2’-bipyridine in an aqueous or organic solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the bipyridine ligands with the copper ions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of Bis(2,2’-bipyridine)coppersulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification and quality control steps to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:
Substitution: The bipyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Applications De Recherche Scientifique
Bis(2,2’-bipyridine)coppersulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Bis(2,2’-bipyridine)coppersulfate can be compared with other similar compounds, such as:
Bis(2,2’-bipyridine)nickelsulfate: Similar coordination chemistry but with nickel(II) instead of copper(II).
Bis(2,2’-bipyridine)zincsulfate: Zinc(II) complexes with bipyridine ligands, often used in different catalytic applications.
Bis(2,2’-bipyridine)iron(II) sulfate: Iron(II) complexes with bipyridine, known for their redox properties and applications in catalysis.
Bis(2,2’-bipyridine)coppersulfate is unique due to the specific reactivity and stability conferred by the copper(II) center, making it particularly useful in redox reactions and biological applications .
Propriétés
Formule moléculaire |
C20H16CuN4O4S |
|---|---|
Poids moléculaire |
472.0 g/mol |
Nom IUPAC |
copper;2-pyridin-2-ylpyridine;sulfate |
InChI |
InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2 |
Clé InChI |
ZKFGKUJLQQLOSF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


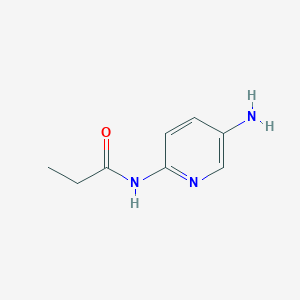


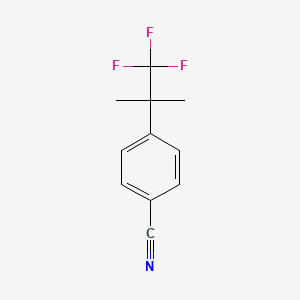
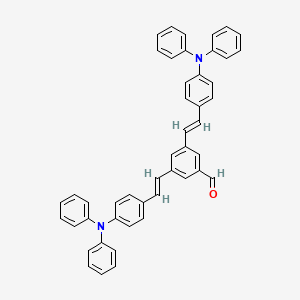
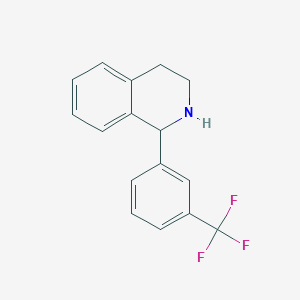

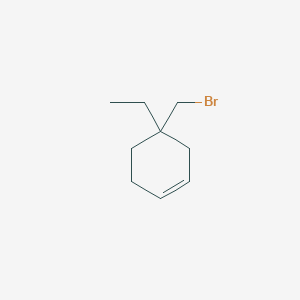
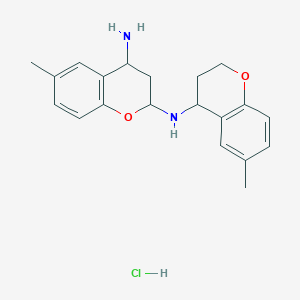
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
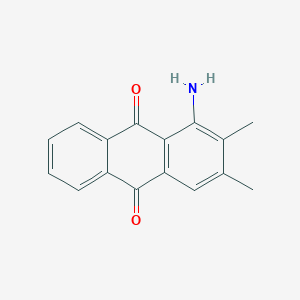
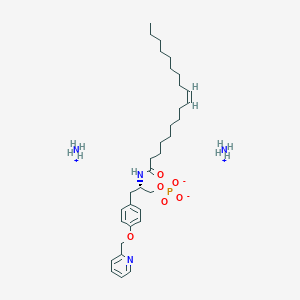
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
